6-(4-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 6-(4-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9715221
InChI: InChI=1S/C15H15ClN4O/c1-3-13-18-15-17-9(2)12(14(21)20(15)19-13)8-10-4-6-11(16)7-5-10/h4-7H,3,8H2,1-2H3,(H,17,18,19)
SMILES: CCC1=NC2=NC(=C(C(=O)N2N1)CC3=CC=C(C=C3)Cl)C
Molecular Formula: C15H15ClN4O
Molecular Weight: 302.76 g/mol

6-(4-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

CAS No.:

Cat. No.: VC9715221

Molecular Formula: C15H15ClN4O

Molecular Weight: 302.76 g/mol

* For research use only. Not for human or veterinary use.

6-(4-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one -

Specification

Molecular Formula C15H15ClN4O
Molecular Weight 302.76 g/mol
IUPAC Name 6-[(4-chlorophenyl)methyl]-2-ethyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C15H15ClN4O/c1-3-13-18-15-17-9(2)12(14(21)20(15)19-13)8-10-4-6-11(16)7-5-10/h4-7H,3,8H2,1-2H3,(H,17,18,19)
Standard InChI Key JGDFJNXQDAHNBU-UHFFFAOYSA-N
SMILES CCC1=NC2=NC(=C(C(=O)N2N1)CC3=CC=C(C=C3)Cl)C
Canonical SMILES CCC1=NC2=NC(=C(C(=O)N2N1)CC3=CC=C(C=C3)Cl)C

Introduction

Overview of the Compound

The compound 6-(4-chlorobenzyl)-2-ethyl-5-methyl triazolo[1,5-a]pyrimidin-7(4H)-one belongs to the class of fused heterocyclic compounds, specifically triazolopyrimidines. These structures are known for their diverse biological activities and applications in medicinal chemistry. The triazolopyrimidine scaffold is a versatile framework often explored for antiviral, anticancer, anti-inflammatory, and antimicrobial properties.

Structural Characteristics

The molecular structure of this compound includes:

  • Core Framework: A fused triazolo[1,5-a]pyrimidine ring system.

  • Substituents:

    • A 4-chlorobenzyl group at position 6.

    • An ethyl group at position 2.

    • A methyl group at position 5.

  • Functional Groups: A ketone group at position 7.

This arrangement provides hydrophobic and hydrogen-bonding interactions that make the compound a potential candidate for biological activity.

Synthesis

The synthesis of triazolopyrimidine derivatives typically involves cyclization reactions between triazole and pyrimidine precursors. For this compound:

  • Starting Materials:

    • A substituted triazole derivative.

    • An appropriate pyrimidine precursor (e.g., chlorinated or alkylated pyrimidines).

  • Reagents and Conditions:

    • Cyclization is often achieved under acidic or basic conditions.

    • Solvents like ethanol or dimethylformamide (DMF) are commonly employed.

  • Steps:

    • The reaction proceeds through nucleophilic substitution or condensation mechanisms to form the fused heterocyclic system.

Applications in Medicinal Chemistry

The compound's structural features make it a promising candidate for drug discovery programs targeting:

  • Viral Infections: Its potential to inhibit viral polymerases could be explored further .

  • Cancer Therapy: Modifications to the benzyl or alkyl groups may enhance cytotoxicity against cancer cells .

  • Enzyme Inhibition: Functional groups can be optimized for enzyme-binding specificity .

Research Findings and Future Directions

Studies on related triazolopyrimidine derivatives suggest:

  • Molecular Docking Studies: These confirm strong binding affinities to target proteins like viral RdRP or cancer-related kinases .

  • Structure-Activity Relationship (SAR): Substituents like halogens (e.g., chlorine) enhance lipophilicity and biological activity.

Future research should focus on:

  • Synthesizing analogs with varied substituents to optimize activity.

  • Conducting in vitro and in vivo evaluations to determine pharmacokinetics and toxicity profiles.

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